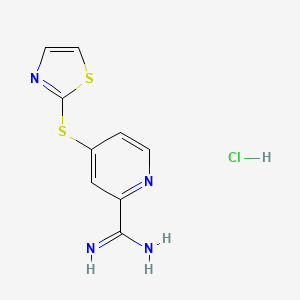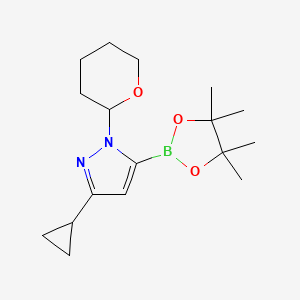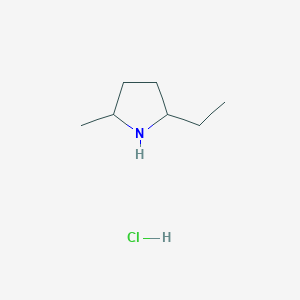
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their mild and stable properties, making them important in organic synthesis .
Molecular Structure Analysis
The molecular formula of “(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid” is C14H14BNO4 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . This allows it to form stable complexes with molecules or ions that can donate a pair of electrons .
Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . In this reaction, a boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .
Applications De Recherche Scientifique
Biological Material Synthesis
This compound can be used as a biological material or organic compound for life science-related research. It may play a role in the synthesis of complex biological materials due to its boronic acid group’s ability to form stable complexes with various biomolecules .
Chemical Synthesis
Phenylboronic acids are utilized in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound could potentially be used in studies involving the rhodium-catalyzed desymmetrization of cyclic allylic dicarbonates .
Diagnostic Agent
Phenylboronic acids have been explored for their ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in diabetes treatment. This compound could be investigated for similar diagnostic applications .
Drug Delivery Systems
Due to its unique chemistry, this compound may be used in drug delivery systems, especially targeting tumor cells or wound healing applications by forming reversible complexes with polyols or sugars .
Analytical Applications
The ability of phenylboronic acids to form reversible complexes with polyols has been utilized in analytical applications. This compound could be part of new research efforts focusing on interactions with sialic acid or other molecular targets .
Selective Isolation and Recognition
Phenylboronic acid groups attached to supports are used for selective isolation of compounds containing vicinal diol groups, α-hydroxy acids, amino alcohols, and more. This compound may serve a similar purpose in the isolation and recognition of specific biomolecules .
Therapeutic Applications
The reversible complex formation capability of phenylboronic acids with sugars is also leveraged in therapeutic applications, such as insulin release mechanisms for diabetes management .
Material Science
In material science, phenylboronic acids are incorporated into functionalized materials for selective recognition of cis-diol containing molecules like nucleosides and saccharides, which could extend to this compound’s use in creating highly selective materials .
Mécanisme D'action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to have a predicted boiling point of 5198±500 °C and a predicted density of 118±01 g/cm3 . It is stored at 2-8°C .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s storage conditions (2-8°C) suggest that temperature can affect its stability .
Orientations Futures
The use of boronic acids in medicinal chemistry and other fields is a growing area of research. Their stability, ease of synthesis, and ability to participate in various types of reactions make them valuable tools for the synthesis of complex organic molecules . Future research will likely continue to explore new methods of synthesizing boronic acids and new applications for these versatile compounds .
Propriétés
IUPAC Name |
[4-[ethyl(phenylmethoxycarbonyl)amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c1-2-18(15-10-8-14(9-11-15)17(20)21)16(19)22-12-13-6-4-3-5-7-13/h3-11,20-21H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSANIXVXNVIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743967 | |
| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid | |
CAS RN |
1221448-69-6 | |
| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



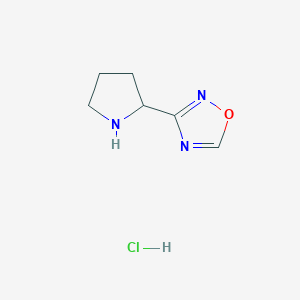

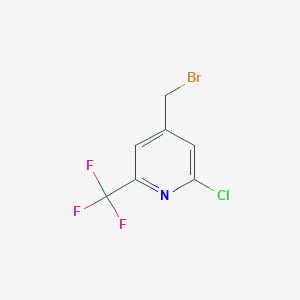

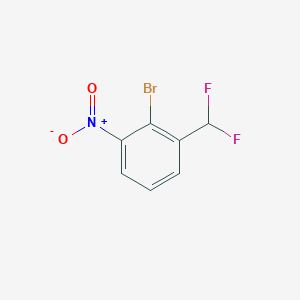


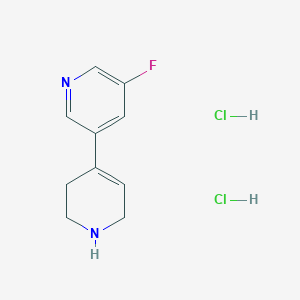
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
